trans-2,3-Dichloro-1,4-dioxane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

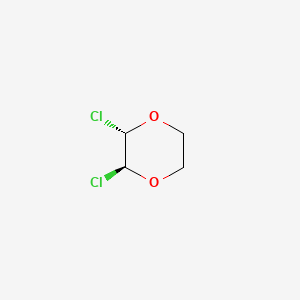

trans-2,3-Dichloro-1,4-dioxane: is an organic compound with the molecular formula C4H6Cl2O2. It is a chlorinated derivative of dioxane, featuring two chlorine atoms on adjacent carbon atoms in a cyclic ether structure. This compound is known for its utility in various chemical reactions and applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of trans-2,3-Dichloro-1,4-dioxane typically involves the chlorination of dioxane. One common method is the reaction of dioxane with chlorine gas under controlled conditions, such as low temperature and the presence of a catalyst to favor the formation of the trans isomer.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using similar chlorination techniques. The process involves large reactors where dioxane and chlorine gas are introduced under precise conditions to ensure high yield and purity of the trans isomer.

化学反应分析

trans-2,3-Dichloro-1,4-dioxane: undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives such as dichloro-dioxane oxides.

Reduction: : Reduction reactions can lead to the formation of less chlorinated or non-chlorinated analogs.

Substitution: : Substitution reactions, particularly nucleophilic substitution, are common, where the chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: : Nucleophiles such as hydroxide (OH-) or alkoxide (RO-) ions are typically employed, often in the presence of a base.

Major Products Formed

Oxidation: : Dichloro-dioxane oxides.

Reduction: : Dioxane or other reduced chlorinated derivatives.

Substitution: : Various functionalized dioxanes depending on the nucleophile used.

科学研究应用

Environmental Remediation

Trans-2,3-Dichloro-1,4-dioxane is primarily recognized for its role as a contaminant in groundwater, often associated with chlorinated solvents. Its remediation is critical due to its persistence and potential health risks.

Case Study: Groundwater Treatment Systems

A notable case study involved the installation of point-of-entry (POE) systems to remove 1,4-dioxane from residential water supplies in North Carolina. The systems utilized granular activated carbon (GAC) to achieve over 98% removal efficiency of 1,4-dioxane from contaminated groundwater over four years. Initial concentrations ranged from 12.5 to 16 µg/L, exceeding the North Carolina Department of Environmental Quality's standard of 3 µg/L. The GAC systems demonstrated effective long-term performance despite the low adsorption rates typically associated with 1,4-dioxane .

Analytical Chemistry

This compound is significant in analytical chemistry for its role in developing methods for detecting trace levels of dioxane in water samples.

Method Development: Frozen Micro-Extraction

An innovative method using frozen micro-extraction coupled with gas chromatography-mass spectrometry (GC-MS) has been developed for analyzing 1,4-dioxane at parts-per-billion concentrations. This method enhances extraction efficiency and minimizes interferences, achieving detection limits as low as 1.6 µg/L. The approach is particularly beneficial for samples with limited volumes and high organic content .

Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate. Its unique structure allows for various chemical transformations that can lead to the synthesis of more complex molecules.

Applications in Synthesis

The compound can be used in reactions that require chlorinated dioxanes as intermediates. Its reactivity can be harnessed in the synthesis of pharmaceuticals and agrochemicals where chlorination patterns are crucial for biological activity.

Environmental Fate and Transport

Understanding the fate of this compound in the environment is essential for assessing its impact and developing remediation strategies. It is characterized by high solubility in water (up to 100 mg/mL) and low volatility, which contributes to its persistence in groundwater systems .

作用机制

The mechanism by which trans-2,3-Dichloro-1,4-dioxane exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a solvent facilitating reactions by stabilizing intermediates or transition states. In biochemical studies, it may interact with enzymes, affecting their activity by binding to active sites or altering substrate specificity.

相似化合物的比较

trans-2,3-Dichloro-1,4-dioxane: is compared with other similar compounds such as cis-2,3-Dichloro-1,4-dioxane , 1,4-Dichloro-2,3-dioxane , and 1,2-Dichloro-3,4-dioxane . The trans isomer is unique due to its specific geometric configuration, which influences its reactivity and physical properties.

Similar Compounds

cis-2,3-Dichloro-1,4-dioxane

1,4-Dichloro-2,3-dioxane

1,2-Dichloro-3,4-dioxane

生物活性

trans-2,3-Dichloro-1,4-dioxane is a chlorinated derivative of 1,4-dioxane, a compound known for its environmental persistence and potential toxicity. Understanding the biological activity of this compound is crucial for assessing its impact on human health and the environment.

This compound has the chemical formula C4H6Cl2O2 and is characterized by its dioxane ring structure with two chlorine substituents. The compound is known to be harmful upon dermal contact and can cause skin irritation .

Biological Activity

Toxicological Profile

The toxicological profile of 1,4-dioxane has been extensively studied, and similar concerns apply to its chlorinated derivatives. The U.S. Environmental Protection Agency (EPA) classifies 1,4-dioxane as likely carcinogenic to humans due to its observed effects in laboratory animals . Studies indicate that exposure to chlorinated dioxanes may lead to various adverse health effects, including:

- Carcinogenicity : Evidence suggests that 1,4-dioxane can induce cancer in laboratory animals through mechanisms that may also be applicable to humans .

- Genotoxicity : In vitro studies have shown that 1,4-dioxane can cause DNA damage .

- Toxicity to aquatic life : Chlorinated dioxanes have been shown to exhibit toxic effects on aquatic organisms, impacting biodiversity .

Environmental Impact

Biodegradation

Research indicates that the presence of chlorinated solvents can significantly affect the biodegradation rates of 1,4-dioxane. For example, studies have demonstrated that certain bacteria can degrade 1,4-dioxane in the presence of chlorinated solvents like trichloroethylene (TCE) and dichloroethylene (DCE), although high concentrations of these solvents can inhibit degradation processes .

Case Studies

A notable case study involved the installation of point-of-entry systems using granular activated carbon (GAC) to remove 1,4-dioxane from residential water supplies. These systems achieved over 98% removal efficiency for a period exceeding four years, highlighting effective remediation strategies for chlorinated dioxanes in groundwater .

Table 1: Summary of Biological Activity Studies

属性

CAS 编号 |

3883-43-0 |

|---|---|

分子式 |

C4H6Cl2O2 |

分子量 |

156.99 g/mol |

IUPAC 名称 |

(2R,3R)-2,3-dichloro-1,4-dioxane |

InChI |

InChI=1S/C4H6Cl2O2/c5-3-4(6)8-2-1-7-3/h3-4H,1-2H2/t3-,4-/m0/s1 |

InChI 键 |

ZOZUXFQYIYUIND-IMJSIDKUSA-N |

SMILES |

C1COC(C(O1)Cl)Cl |

手性 SMILES |

C1CO[C@@H]([C@H](O1)Cl)Cl |

规范 SMILES |

C1COC(C(O1)Cl)Cl |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the ratio R in determining the conformation of trans-2,3-Dichloro-1,4-dioxane?

A1: The ratio R, calculated from vicinal proton coupling constants (J values) obtained from NMR spectroscopy, plays a crucial role in determining the conformation of six-membered ring compounds like this compound. Specifically, for a -CH2-CH2- fragment with four measurable J values (ABCD type), R is defined as:

Q2: How is this compound utilized in the synthesis of di-tert-butoxyethyne?

A2: this compound serves as a crucial starting material in a multi-step synthesis of di-tert-butoxyethyne, a valuable synthetic intermediate. [] The process involves a series of transformations, including:

Q3: Are there any spectroscopic data available to characterize this compound?

A3: Yes, infrared (IR) spectroscopic data for this compound and its thiourea adduct have been reported. [] While the specific details of the spectra are not provided in this brief abstract, the availability of such data indicates the potential for characterizing and identifying this compound using IR spectroscopy.

Q4: What is the structural information available for a derivative of this compound?

A4: The crystal structure of 4,4′,5,5′-Tetrachloro-2,2′-bi-1,3-dioxolane, a product formed from the interaction of concentrated sulfuric acid with this compound, has been determined using X-ray crystallography. [] This analysis confirmed the structure of the major product (A) to be the trans–trans meso-stereoisomer. This information provides insights into the reactivity of this compound and its potential for forming complex structures through chemical reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。